

Application Notes and Protocols for Calcium Imaging Experiments Using UBP301

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Compound of Interest

Compound Name: UBP301

Cat. No.: B138121

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Introduction

UBP301 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. KARs are implicated in a variety of physiological and pathological processes in the central nervous system, including synaptic transmission, plasticity, and excitotoxicity.[1][2][3][4] The activation of KARs leads to the influx of cations, including calcium (Ca^{2+}), which acts as a critical second messenger in numerous cellular signaling cascades.[5] Therefore, visualizing and quantifying the inhibitory effect of **UBP301** on kainate-induced calcium influx is a key method for characterizing its pharmacological activity and therapeutic potential.

These application notes provide detailed protocols for conducting calcium imaging experiments to assess the antagonist properties of **UBP301** on KARs in neuronal preparations.

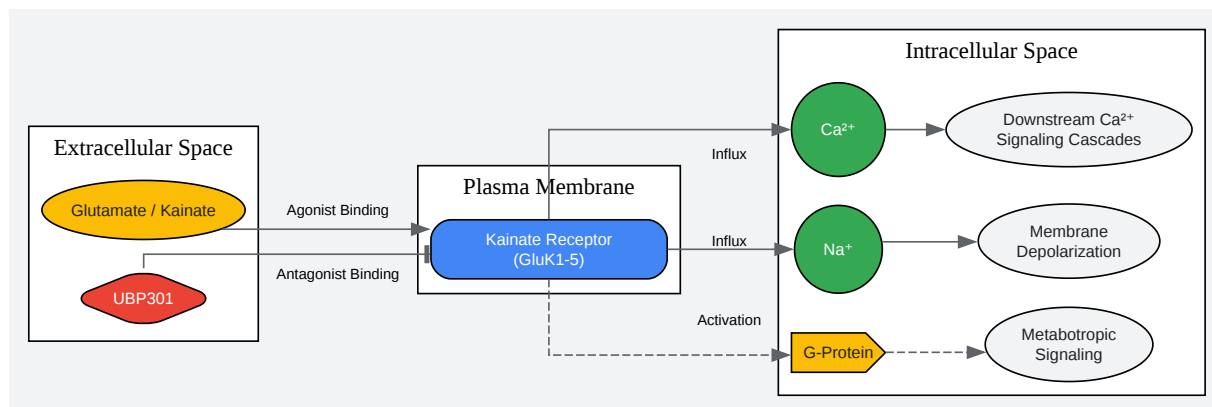
Mechanism of Action: UBP301 and Kainate Receptor Signaling

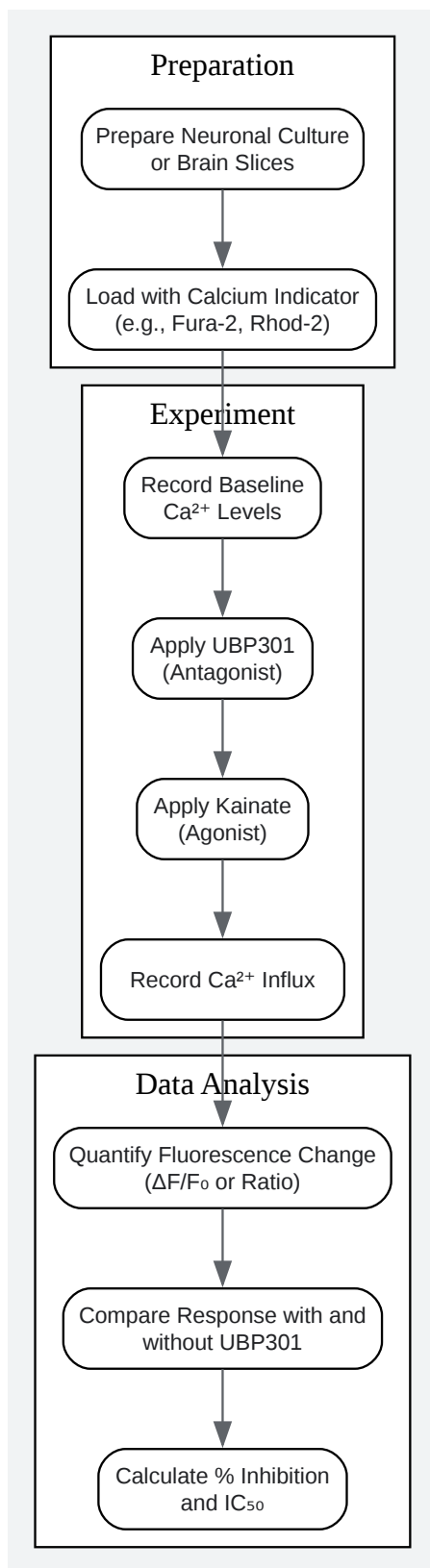
Kainate receptors are tetrameric ligand-gated ion channels composed of different subunits (GluK1-5).[5][6] Upon binding of glutamate or a specific agonist like kainate, the channel opens, allowing the influx of Na^{+} and Ca^{2+} ions, leading to membrane depolarization. **UBP301** acts as a competitive antagonist at the glutamate binding site on specific KAR subunits, notably

showing high affinity for GluK1 and GluK3-containing receptors.^{[7][8]} By blocking agonist binding, **UBP301** prevents channel opening and the subsequent calcium influx.

Beyond their ionotropic function, KARs can also engage in metabotropic signaling, often involving G-protein coupling, which can modulate ion channels and intracellular signaling cascades.^{[1][2][4][9][10]}

Signaling Pathway Diagram





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